Boc-NH-C12-NH2

Catalog No.
S1525571
CAS No.
109792-60-1
M.F
C17H36N2O2
M. Wt
300.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-C12-NH2

CAS Number

109792-60-1

Product Name

Boc-NH-C12-NH2

IUPAC Name

tert-butyl N-(12-aminododecyl)carbamate

Molecular Formula

C17H36N2O2

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20)

InChI Key

ZFSCBYAYUUFEPJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(12-Aminododecyl)-carbamic acid 1,1-Dimethylethyl Ester;(12-aminododecyl)-Carbamic acid 1,1-Dimethylethyl Ester; 12-(tert-Butoxycarbonyl)amino-1-aminododecane

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCN

Boc-NH-C12-NH2 (CAS: 109792-60-1), also known as N-Boc-1,12-dodecanediamine, is a highly versatile, mono-protected homobifunctional aliphatic crosslinker [1]. It features a 12-carbon hydrophobic alkyl chain flanked by a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. This specific configuration provides an extended spatial distance of approximately 15 Å and a high degree of lipophilicity. In industrial and advanced laboratory procurement, it is primarily sourced as a premium precursor for the asymmetric synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticle (LNP) components, and heterobifunctional materials, where precise, step-wise derivatization is mandatory to avoid complex mixtures [2].

Attempting to substitute Boc-NH-C12-NH2 with the significantly cheaper, unprotected 1,12-dodecanediamine for asymmetric coupling inevitably results in a statistical distribution of unreacted, mono-substituted, and bis-substituted products [1]. Because the two terminal amines on the unprotected diamine possess identical nucleophilicity, achieving mono-derivatization requires large stoichiometric excesses and complex, low-yielding chromatographic separations, often capping the effective yield of the desired mono-adduct at below 40%. In contrast, the pre-installed Boc group in Boc-NH-C12-NH2 completely desymmetrizes the molecule, guaranteeing strict regioselectivity at the free amine and enabling near-quantitative yields (>90%) during the attachment of high-value payloads, such as E3 ligase ligands or proprietary fluorophores [2].

Asymmetric Coupling Efficiency and Payload Conservation

When synthesizing heterobifunctional molecules like PROTACs, the initial coupling step is critical. Utilizing Boc-NH-C12-NH2 allows for direct, regioselective amide bond formation at the single free amine, routinely achieving >90% isolated yields of the mono-adduct [1]. Conversely, using unprotected 1,12-dodecanediamine as a baseline comparator results in a statistical mixture, where the theoretical maximum yield of the mono-substituted product is 50%, but practical isolated yields often drop to 30-40% due to the difficulty of separating the mono-adduct from the bis-adduct and unreacted diamine [1].

Evidence DimensionIsolated yield of mono-derivatized asymmetric intermediate
Target Compound Data>90% yield (regioselective coupling)
Comparator Or BaselineUnprotected 1,12-dodecanediamine (<40% practical yield)
Quantified Difference>50% absolute increase in target intermediate yield
ConditionsStandard amide coupling (e.g., HATU/DIPEA) with equimolar high-value ligand

Procuring the mono-Boc protected diamine prevents the catastrophic waste of expensive proprietary ligands and eliminates severe chromatographic bottlenecks.

Hydrophobic Spacer Rigidity in PROTAC Ternary Complexes

The 12-carbon aliphatic chain of Boc-NH-C12-NH2 provides a highly lipophilic spacer with an extended length of approximately 15-16 Å [1]. When compared to hydrophilic linkers of similar length, such as Boc-NH-PEG4-NH2, the C12 alkyl chain exhibits a significantly higher logP contribution and distinct conformational rigidity. For certain PROTAC targets where the E3 ligase and the target protein interfaces require hydrophobic packing to stabilize the ternary complex, the C12 linker minimizes the entropic penalty of binding, whereas PEG-based linkers can introduce unfavorable desolvation energies [2].

Evidence DimensionLinker lipophilicity and desolvation energy profile
Target Compound DataHigh logP contribution, hydrophobic packing stabilization
Comparator Or BaselineBoc-NH-PEG4-NH2 (Hydrophilic, higher desolvation penalty in hydrophobic pockets)
Quantified DifferenceFundamental shift from hydrophilic flexibility to hydrophobic rigidity
ConditionsTernary complex formation in hydrophobic protein-protein interaction interfaces

Selecting the C12 alkyl linker over a PEG linker is critical when target degradation relies on hydrophobic protein-protein interface stabilization.

Lipid Bilayer Anchoring Stability for Nanoparticles

In the formulation of functionalized lipid nanoparticles (LNPs), the precursor must seamlessly integrate into the lipid bilayer. The 12-carbon chain of Boc-NH-C12-NH2 closely mimics the hydrophobic tail lengths of structural lipids (typically C12-C18), providing sufficient van der Waals interactions for stable membrane anchoring[1]. In contrast, substituting with a shorter homolog like Boc-NH-C6-NH2 results in insufficient lipophilicity, leading to poor bilayer retention, phase separation, and premature leaching of the functionalized conjugate into the aqueous phase during formulation or storage [1].

Evidence DimensionHydrophobic tail insertion and bilayer retention
Target Compound DataC12 chain (stable van der Waals integration with standard lipids)
Comparator Or BaselineBoc-NH-C6-NH2 (insufficient length for stable anchoring)
Quantified DifferenceElimination of premature aqueous leaching due to matched hydrophobic thickness
ConditionsLNP formulation and storage in aqueous buffer

Ensures that downstream amine-functionalized lipid conjugates remain stably embedded in the LNP structure without degrading formulation integrity.

High-Yield Synthesis of Aliphatic PROTACs

Directly following from its ability to prevent statistical bis-substitution, Boc-NH-C12-NH2 is the precursor of choice for synthesizing PROTACs that require a highly hydrophobic, ~15 Å spacer. It allows for the efficient, step-wise attachment of the target ligand and the E3 ligase binder without wasting expensive intermediates [1].

Development of Amine-Functionalized Lipid Nanoparticles (LNPs)

Leveraging its C12 hydrophobic tail, this compound is ideal for synthesizing functionalized lipid anchors. The C12 chain ensures stable integration into the LNP bilayer, while the Boc-protected amine can be subsequently deprotected to expose a reactive primary amine for surface bioconjugation of targeting antibodies or peptides [2].

Heterobifunctional Probe and Crosslinker Manufacturing

For industrial production of chemical probes, affinity matrices, or diagnostic crosslinkers, the strict regioselectivity provided by the mono-Boc protection ensures reproducible, scalable manufacturing of asymmetric molecules, drastically reducing purification costs compared to using unprotected diamines [3].

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

300.277678395 Da

Monoisotopic Mass

300.277678395 Da

Heavy Atom Count

21

Dates

Last modified: 08-15-2023

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